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An In-depth Review of a Potent Dihydropyrimidine Dehydrogenase Inactivator

Executive Summary
Eniluracil (5-ethynyluracil), a novel uracil analogue, was developed as a potent, mechanism-

based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the

catabolism of 5-fluorouracil (5-FU). The co-administration of eniluracil with 5-FU was designed

to circumvent the pharmacokinetic variability of 5-FU, enhance its oral bioavailability to nearly

100%, and improve its therapeutic index.[1][2] This technical guide provides a comprehensive

overview of the discovery, mechanism of action, preclinical and clinical development, and the

ultimate clinical outcome of the eniluracil/5-FU combination. It is intended for researchers,

scientists, and drug development professionals interested in fluoropyrimidine pharmacology

and the challenges of drug development.

Introduction: The Rationale for DPD Inhibition
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its development in

1957, has long been hampered by its unpredictable pharmacokinetic profile.[3] Administered

intravenously, 5-FU has a short plasma half-life of 8-14 minutes due to rapid catabolism by

DPD, primarily in the liver.[4] This rapid clearance necessitates continuous infusion schedules

to maintain therapeutic drug concentrations, which are cumbersome and costly for patients.[1]

Furthermore, oral administration of 5-FU is unreliable due to erratic and incomplete absorption,

largely due to first-pass metabolism by DPD in the gut wall and liver.
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The activity of DPD varies significantly among individuals, leading to unpredictable 5-FU

exposure and a narrow therapeutic window. Patients with low DPD activity are at risk of severe,

life-threatening toxicity, while those with high DPD activity may experience reduced therapeutic

efficacy. Eniluracil was rationally designed by scientists at Glaxo Wellcome (now

GlaxoSmithKline) to address these limitations by irreversibly inactivating DPD.

Mechanism of Action
Eniluracil is a structural analogue of uracil and acts as a mechanism-based inactivator, or

"suicide substrate," for DPD. The inactivation process involves the covalent binding of

eniluracil to the enzyme's active site, leading to its irreversible inhibition.
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Figure 1: Mechanism of Action of Eniluracil.
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By inhibiting DPD, eniluracil dramatically alters the pharmacokinetics of co-administered 5-FU.

Catabolism is blocked, leading to:

Increased Bioavailability: Oral bioavailability of 5-FU approaches 100%.

Prolonged Half-Life: The plasma half-life of 5-FU is extended from minutes to several hours.

Reduced Clearance: Systemic clearance of 5-FU is significantly decreased.

Shift in Elimination: Elimination of 5-FU shifts from hepatic metabolism to renal excretion.

This modulation of 5-FU's pharmacokinetics allows for predictable and sustained plasma

concentrations with oral administration, mimicking a continuous intravenous infusion.

Preclinical Development
Preclinical studies in various rodent models demonstrated the potential of eniluracil to
enhance the therapeutic profile of 5-FU.

DPD Inactivation: Low, non-toxic doses of eniluracil were shown to inactivate over 99% of

endogenous DPD activity.

Improved Efficacy: In rodent tumor models, pretreatment with eniluracil significantly

increased the antitumor efficacy of 5-FU.

Enhanced Therapeutic Index: Eniluracil was found to increase the therapeutic index of 5-FU

by up to six-fold in three different rodent tumor models. This was attributed to a greater dose

reduction of 5-FU required to achieve a given level of toxicity compared to the dose

reduction needed for equivalent antitumor effect.

Toxicity Profile: Eniluracil alone was neither toxic nor possessed antiproliferative activity.

Preclinical toxicology studies in rats helped to establish a safe starting dose for clinical trials

and to identify potential target organs for toxicity.

Clinical Development
The clinical development of eniluracil in combination with 5-FU progressed through Phase I, II,

and III trials, initially showing considerable promise.
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Phase I Studies: Pharmacokinetics and Dose-Finding
Phase I trials were designed to determine the safety, pharmacokinetics, and

pharmacodynamics of the eniluracil/5-FU combination. These studies confirmed the profound

effect of eniluracil on 5-FU's pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of 5-FU With and Without Eniluracil

Parameter
5-FU Alone (IV
Bolus)

5-FU with
Eniluracil
(Oral)

Fold Change Reference

Half-life (t1/2) 8-14 minutes >5 hours ~20-fold increase

Clearance (CL) High
~22-fold

decrease

~22-fold

decrease

Bioavailability 0-80% (oral) ~100% (oral) N/A

Data are approximate and compiled from multiple studies.

Dose-limiting toxicities (DLTs) were identified for different dosing schedules. For a 5-day

schedule every 28 days, myelosuppression was the DLT, whereas for a 28-day continuous

schedule, diarrhea was dose-limiting. These studies established recommended Phase II doses

for various regimens.

Phase II Studies: Efficacy in Various Cancers
Phase II trials evaluated the efficacy and safety of the eniluracil/5-FU combination in patients

with various solid tumors, primarily colorectal, breast, and pancreatic cancers.

Table 2: Summary of Phase II Clinical Trial Results for Eniluracil/5-FU
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Cancer Type
Patient
Population

Dosing
Schedule

Objective
Response
Rate (ORR)

Key Findings
& Reference

Colorectal

Cancer

Previously

Untreated

28-day oral

eniluracil/5-FU
~13-21%

Showed activity

comparable to IV

5-FU regimens

with a favorable

toxicity profile.

Breast Cancer
Heavily

Pretreated

28-day oral

eniluracil/5-FU
16%

Demonstrated

activity in a

heavily

pretreated

population.

Breast Cancer
Capecitabine-

refractory

Weekly oral

eniluracil/5-

FU/leucovorin

30%

Showed

promising activity

in patients who

had rapidly

progressed on

capecitabine.

Pancreatic

Cancer

Previously

Untreated

5-day oral 5-FU

with 7-day

eniluracil

8%

Limited activity

with significant

toxicity.

Pancreatic

Cancer

Previously

Treated

5-day oral 5-FU

with 7-day

eniluracil

2%

Limited activity

with significant

toxicity.

The results from Phase II trials in colorectal and breast cancer were encouraging, showing

response rates in line with existing therapies but with the convenience of an all-oral regimen

and a generally manageable toxicity profile. The low incidence of hand-foot syndrome was a

notable advantage over continuous infusion 5-FU. However, the results in pancreatic cancer

were disappointing, with limited efficacy and substantial toxicity.

Phase III Trials and Clinical Failure
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Based on the promising Phase II data in colorectal cancer, large, multicenter Phase III trials

were initiated to compare the all-oral eniluracil/5-FU regimen to the standard intravenous 5-

FU/leucovorin (Mayo Clinic regimen). The primary endpoint of these trials was overall survival.

Despite the promising earlier results, the Phase III trials failed to meet their primary endpoint of

demonstrating equivalence in overall survival to the standard IV 5-FU/leucovorin regimen in

patients with metastatic colorectal cancer.

Analysis of Phase III Trial Failure
The failure of the Phase III trials was a significant setback. Subsequent analysis has pointed to

a critical flaw in the trial design: the fixed high ratio of eniluracil to 5-FU (10:1 by weight).

Preclinical studies in rats bearing colorectal tumors demonstrated that an excess of eniluracil
significantly diminished the antitumor activity of 5-FU. In these studies, an "adequate" dose of

eniluracil (1 mg/kg) followed by 5-FU (5 mg/kg) resulted in an 88% complete tumor regression

rate. In contrast, when an "excess" dose of eniluracil (25 mg/kg) was administered with the

same dose of 5-FU, the complete regression rate dropped to 25%. It is hypothesized that at

high concentrations, eniluracil may compete with 5-FU for the enzymes involved in its anabolic

activation to cytotoxic nucleotides, thereby antagonizing its therapeutic effect.
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Hypothesized Mechanism of Antagonism
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Figure 2: Hypothesized Antagonism at High Eniluracil to 5-FU Ratios.

Experimental Protocols
Measurement of Dihydropyrimidine Dehydrogenase
(DPD) Activity
The activity of DPD is typically measured in peripheral blood mononuclear cells (PBMCs) as a

surrogate for systemic DPD activity.

Blood Sample PBMC Isolation
(Ficoll Gradient) Cell Lysis

Incubation with
Radiolabeled Substrate

([14C]5-FU or [3H]thymine)
+ NADPH

Separation of
Substrate and Metabolite

(HPLC)

Quantification of
Radiolabeled Metabolite
(Scintillation Counting)

Calculation of
DPD Activity
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Figure 3: Workflow for DPD Activity Assay in PBMCs.

Methodology:

PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient

centrifugation.

Cell Lysis: The isolated PBMCs are lysed to release cellular contents, including the DPD

enzyme.

Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate (e.g., [14C]5-

FU or [3H]thymine) and the cofactor NADPH at 37°C.

Separation: The reaction is stopped, and the radiolabeled substrate and its catabolite are

separated using high-performance liquid chromatography (HPLC).

Quantification: The amount of radiolabeled catabolite is quantified using a radioisotope

detector (e.g., liquid scintillation counter).

Calculation: DPD activity is expressed as the rate of catabolite formation per unit of protein

per unit of time (e.g., nmol/mg protein/hour).

Positron Emission Tomography (PET) Imaging
PET imaging with 18F-labeled 5-FU (18F-5-FU) was used to non-invasively study the in vivo

effects of eniluracil on 5-FU pharmacokinetics in tumors and normal tissues.

Methodology:

Radiotracer Administration: Patients are administered a tracer dose of 18F-5-FU.

Dynamic PET Scanning: Dynamic PET imaging is performed over a specified time to

measure the uptake and clearance of the radiotracer in various tissues, including the tumor

and liver.
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Data Analysis: Time-activity curves are generated for different regions of interest to

determine pharmacokinetic parameters such as tissue uptake, retention, and half-life of the

radiotracer.

Study Design: In the context of eniluracil development, PET scans were performed before

and after eniluracil administration to directly visualize its effect on 5-FU distribution and

metabolism.

Synthesis of Eniluracil
The synthesis of eniluracil (5-ethynyluracil) has been accomplished through various methods,

with the Sonogashira coupling being a key step in a scalable process.

5-Iodouracil Sonogashira Coupling

Pd/Cu catalyst,
Trimethylsilylacetylene,

Base
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Figure 4: Synthetic Pathway for Eniluracil via Sonogashira Coupling.

General Procedure for Sonogashira Coupling:

Reaction Setup: 5-Iodouracil is dissolved in a suitable solvent (e.g., DMF or an amine) under

an inert atmosphere.

Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I)

co-catalyst (e.g., CuI) are added to the reaction mixture.

Alkyne Addition: Trimethylsilylacetylene is added as the terminal alkyne.

Base Addition: A base (e.g., triethylamine) is added to facilitate the reaction.

Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction

is complete, as monitored by techniques like TLC or HPLC.
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Workup and Purification: The reaction mixture is worked up to remove the catalysts and

other reagents, and the intermediate product, 5-(trimethylsilylethynyl)uracil, is purified.

Deprotection: The trimethylsilyl protecting group is removed by treatment with a base, such

as sodium hydroxide, followed by acidification to yield eniluracil.

Conclusion and Future Perspectives
The development of eniluracil represents a landmark in the rational design of a drug to

modulate the pharmacology of a widely used chemotherapeutic agent. While the initial

preclinical and early clinical data were highly promising, the failure of the pivotal Phase III trials

underscores the complexities of drug development and the critical importance of dose and

schedule optimization. The hypothesis that an excess of eniluracil antagonized the efficacy of

5-FU provides a valuable lesson for future development of combination therapies involving

enzyme inhibitors.

Despite its initial failure, the story of eniluracil is not necessarily over. The concept of DPD

inhibition remains a valid strategy to improve fluoropyrimidine therapy. There is renewed

interest in exploring eniluracil at different, potentially more optimal, ratios with 5-FU or in

combination with other fluoropyrimidines like capecitabine. The extensive body of knowledge

generated during the development of eniluracil continues to be a valuable resource for the

oncology and pharmacology communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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